Prazobind-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

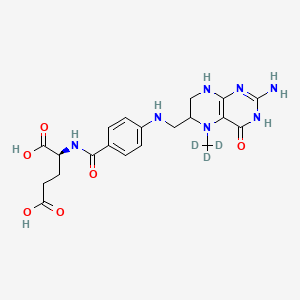

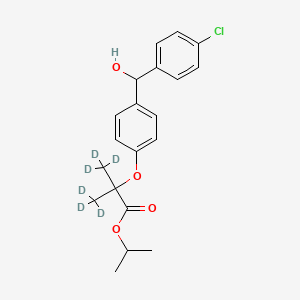

Prazobind-d8 is the deuterium labeled Prazobind . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of Prazobind-d8 is C23H19D8N5O3 . The deuterium labeling indicates that eight hydrogen atoms in the molecule have been replaced by deuterium .科学的研究の応用

Overview of Prazobind-d8 in Clinical Applications

Prazobind-d8, known for its clinical applications, has been extensively studied for its pharmacological properties and therapeutic use in various medical conditions. While the specific research on "Prazobind-d8" as queried was not directly found, extensive studies have been conducted on Prazosin, a closely related compound, highlighting its diverse applications in the medical field. These studies offer insight into the potential applications of related compounds like Prazobind-d8 in treating conditions such as hypertension, congestive heart failure, and other related disorders.

Applications in Hypertension and Heart Failure

Prazosin, a post-synaptic selective alpha 1-adrenoreceptor antagonist, has been widely recognized for its efficacy in treating hypertension and congestive heart failure (CHF). Research highlights its favorable effects on plasma lipids in hypertensive patients, suggesting potential cardiovascular benefits beyond blood pressure control. Its balanced arterial and venous dilation effects make it comparable to nitroprusside for sustained haemodynamic and clinical outcomes during long-term therapy for CHF, with a well-tolerated profile and minimal side effects primarily related to orthostatic hypotension, which can be managed by dosage adjustments (Stanaszek, Kellerman, Brogden, & Romankiewicz, 1983).

Analytical and Pharmacological Aspects

The analytical and pharmacological aspects of Prazosin have been a subject of detailed reviews, emphasizing its role in hypertension management, benign prostatic hyperplasia, and prostate cancer. The comprehensive analysis of various methods for determining Prazosin hydrochloride in different matrices underscores the compound's significance in clinical and research settings, facilitating deeper understanding and optimization of its therapeutic use (Shrivastava, 2015).

Potential for PTSD Treatment

Emerging research suggests the application of Prazosin in treating PTSD-related symptoms, such as nightmares and insomnia, indicating the compound's potential in addressing mental health conditions. The alpha-1 adrenergic receptor antagonism principle may offer novel pathways for managing PTSD, highlighting the broader therapeutic scope of Prazosin and its derivatives (Shad, Surís, & North, 2011).

作用機序

Safety and Hazards

When handling Prazobind-d8, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRJJCMLRPJOF-UFBJYANTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC5CCC4C=C5)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prazobind-d8 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)